N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a hydroxyethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(2-hydroxyethyl)aniline with 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The quinoline core can be reduced to form a dihydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-hydroxyphenyl)ethanol: A phenol substituted at position 4 by a 2-hydroxyethyl group.
4-Hydroxyphenethyl alcohol:
Uniqueness
N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of a quinoline core with a hydroxyethyl and methoxy group. This structure imparts specific chemical and biological properties that are not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[4-(2-hydroxyethyl)phenyl]-6-methoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H18N2O4/c1-25-14-6-7-17-15(10-14)18(23)16(11-20-17)19(24)21-13-4-2-12(3-5-13)8-9-22/h2-7,10-11,22H,8-9H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
DRGUWXDAYZPEAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=CC=C(C=C3)CCO |
Origin of Product |
United States |
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